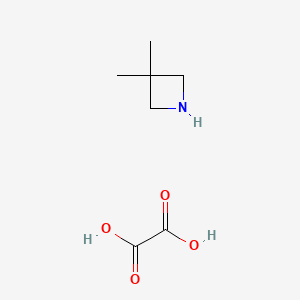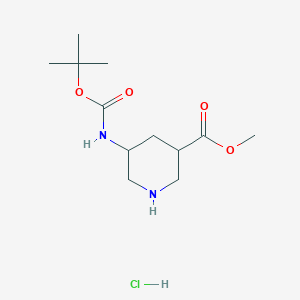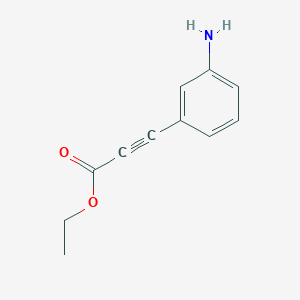
3,3-Dimethylazetidine oxalate
Overview
Description
3,3-Dimethylazetidine oxalate (CAS Number: 2097924-40-6) is an organic compound with a molecular weight of 175.18 .
Synthesis Analysis
The synthesis of 3,3-dimethylazetidines, which includes 3,3-Dimethylazetidine, has been achieved via an intramolecular iodine-mediated cyclization reaction of γ-prenylated amines . This approach provides a convenient route to 3,3-dimethylazetidines in a highly diastereoselective manner .Molecular Structure Analysis
The IUPAC name of this compound is 3,3-dimethylazetidine; oxalic acid . The InChI code for this compound is 1S/C5H11N.C2H2O4/c1-5(2)3-6-4-5;3-1(4)2(5)6/h6H,3-4H2,1-2H3;(H,3,4)(H,5,6) .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 3,3-Dimethylazetidine is an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines . This reaction is highly diastereoselective .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 175.18 .Scientific Research Applications
Synthesis and Structural Applications
- The iodine-mediated intramolecular cyclization of γ-prenylated amines provides a highly diastereoselective route to 3,3-dimethylazetidines, a moiety present in numerous bioactive molecules. This method offers a new synthesis strategy for these compounds and extends the application of γ-prenylated amine synthons in organic chemistry (Hai-Shan Jin et al., 2016).
Catalysis and Reaction Mechanisms
- The complex [Co(dmgH)2pyCl]2+ has been utilized as a molecular catalyst for hydrogen production from water under visible light, with [Pt(tolylterpyridine)(phenylacetylide)]+ acting as a photosensitizer. This demonstrates the potential of 3,3-dimethylazetidines in catalytic applications, particularly in sustainable energy production (Pingwu Du et al., 2008).
Material Science and Nanotechnology
- Mixed M(II)/M(III) metal oxalates form an organic-inorganic 2D network with significant second harmonic generation (SHG) activity, highlighting the use of 3,3-dimethylazetidines in the development of NLO active materials with tunable magnetic properties (E. Cariati et al., 2007).
Environmental Science and Green Chemistry
- An ultra-low Pd loading nanocatalyst exhibits high activity and stability for CO oxidative coupling to dimethyl oxalate, illustrating the role of 3,3-dimethylazetidines in enhancing the efficiency of environmentally friendly catalytic processes (Si-Yan Peng et al., 2013).
Mechanism of Action
Target of Action
It is known that a number of bioactive molecules possess a 3,3-dimethylazetidine moiety , suggesting that this compound may interact with various biological targets.
Biochemical Pathways
It is known that oxalic acid and oxalates, which are part of the compound, are secondary metabolites secreted by fungi, bacteria, and plants . They are linked to a variety of processes in soil, nutrient availability, weathering of minerals, or precipitation of metal oxalates .
Biochemical Analysis
Biochemical Properties
3,3-Dimethylazetidine oxalate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as glyoxylate oxidase and lactate dehydrogenase, which are involved in the conversion of glyoxylate to oxalate . These interactions suggest that this compound may influence metabolic pathways related to oxalate biosynthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, oxalates, including this compound, can disrupt mitochondrial function, leading to oxidative stress and inflammation . These disruptions can affect cellular energy production and overall cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in oxalate metabolism, such as glyoxylate oxidase . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oxalates can form crystals over time, leading to cellular damage and inflammation . These long-term effects are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxicity and adverse effects. For example, high doses of oxalates can cause kidney damage and other systemic issues . Understanding the dosage thresholds is crucial for determining safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxalate biosynthesis. It interacts with enzymes such as glyoxylate oxidase and lactate dehydrogenase, which convert glyoxylate to oxalate . These interactions can influence metabolic flux and the levels of metabolites involved in oxalate metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
3,3-dimethylazetidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.C2H2O4/c1-5(2)3-6-4-5;3-1(4)2(5)6/h6H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVLOKHACRFHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097924-40-6 | |
| Record name | Azetidine, 3,3-dimethyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097924-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile](/img/structure/B1435846.png)






![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)
![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)




![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)
